
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid
Overview
Description
7S,8R,17S-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5-docosahexaenoic acid (RvD1-d5) is a deuterium-labeled analog of resolvin D1 (RvD1), a specialized pro-resolving mediator (SPM) derived enzymatically from the omega-3 fatty acid docosahexaenoic acid (DHA). RvD1 is stereochemically defined as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid, with anti-inflammatory and pro-resolving bioactions in conditions such as acute lung injury, sepsis, and vascular inflammation . The deuterated variant (RvD1-d5) incorporates five deuterium atoms at positions 21, 21', 22, 22, and 22, rendering it isotopically distinct while retaining structural and functional equivalence to native RvD1. This labeling facilitates precise quantification via mass spectrometry in pharmacokinetic and metabololipidomic studies .
RvD1 is biosynthesized via sequential oxygenation of DHA by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX), forming an intermediate 16,17S-epoxide that is hydrolyzed to yield the trihydroxy structure . Its aspirin-triggered epimer, AT-RvD1 (17R configuration instead of 17S), is generated through acetylation of cyclooxygenase-2 (COX-2) by aspirin, enhancing resistance to enzymatic inactivation .
Preparation Methods
Synthetic Routes:
The synthesis of RvD1-d5 involves incorporating deuterium atoms into the Resolvin D1 structure. Specific synthetic routes are not widely documented, but deuterium substitution can occur at various positions within the molecule.
Industrial Production:
Industrial-scale production methods for RvD1-d5 are not well-established due to its specialized use as an internal standard in analytical techniques.
Chemical Reactions Analysis
RvD1-d5 is a lipid mediator, and its chemical behavior is influenced by its structure. Here are some key aspects:
Reactions: RvD1-d5 may undergo various reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are limited.
Common Reagents and Conditions: Specific reagents and conditions for RvD1-d5 reactions are not widely reported.
Major Products: The major products resulting from RvD1-d5 reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Applications in Scientific Research
Resolvin D1 has garnered significant attention in various fields of biomedical research due to its anti-inflammatory and pro-resolving properties. Below are notable applications based on recent findings:
Anti-inflammatory Effects
Resolvin D1 is known for its ability to reduce inflammation in various models of disease. Studies have shown that it can inhibit the migration of neutrophils to sites of inflammation and promote the clearance of apoptotic cells.
Neuroprotection
Research indicates that Resolvin D1 has neuroprotective properties. It can protect neurons from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is mediated through the modulation of inflammatory pathways and enhancement of neuronal survival signals.
Cardiovascular Health
Resolvin D1 plays a role in cardiovascular health by promoting the resolution of inflammation associated with atherosclerosis. It has been shown to reduce plaque formation and improve endothelial function.
Metabolic Disorders
Emerging evidence suggests that Resolvin D1 may be beneficial in metabolic disorders such as obesity and diabetes. It can enhance insulin sensitivity and reduce systemic inflammation associated with metabolic syndrome.
Case Study 1: Resolvin D1 in Neuroprotection
In a study published in Nature Communications, researchers demonstrated that treatment with Resolvin D1 significantly reduced neuroinflammation and improved cognitive function in mouse models of Alzheimer's disease. The compound was found to upregulate anti-inflammatory cytokines while downregulating pro-inflammatory mediators .
Case Study 2: Cardiovascular Benefits
A clinical trial reported in Circulation highlighted the effects of Resolvin D1 on patients with coronary artery disease. Participants receiving RvD1 showed reduced inflammatory markers and improved vascular function compared to a placebo group .
Case Study 3: Metabolic Effects
Research published in Diabetes explored the impact of Resolvin D1 on insulin sensitivity in obese mice. The study found that RvD1 administration led to decreased inflammation in adipose tissue and improved glucose tolerance .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anti-inflammatory | Inhibition of neutrophil migration | Reduced inflammation markers in various disease models |
Neuroprotection | Modulation of oxidative stress | Enhanced neuronal survival and cognitive function in neurodegenerative models |
Cardiovascular health | Resolution of atherosclerosis | Decreased plaque formation and improved endothelial function |
Metabolic disorders | Enhancement of insulin sensitivity | Improved glucose tolerance and reduced systemic inflammation |
Mechanism of Action
RvD1-d5’s mechanism involves interactions with specific receptors and intracellular pathways. detailed molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : RvD1 and AT-RvD1 differ solely at C17 (S vs. R), altering receptor binding and metabolic stability .
- Double Bonds : Protectin D1 (PD1) and PDX share similar hydroxylation (10,17) but differ in double-bond geometry (PD1: 11E,13E; PDX: 11E,13Z), impacting bioactivity profiles .
- Deuteration : RvD1-d5 maintains identical bioactivity to RvD1 but is used as an internal standard for LC-MS/MS quantification due to its isotopic signature .
Metabolic Stability and Receptor Interactions
- RvD1 binds to G-protein-coupled receptors (GPCRs) ALX/FPR2 and GPR32, modulating NF-κB and MAPK pathways .
- AT-RvD1 exhibits prolonged activity due to resistance to β-oxidation, enhancing its therapeutic window .
- PD1 activates PPARγ pathways, while MaR1 interacts with LGR6 receptors to resolve inflammation .
Biological Activity
7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid , commonly known as Resolvin D1 (RvD1) , is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. RvD1 plays a crucial role in resolving inflammation and promoting tissue repair. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
RvD1 exerts its effects through several mechanisms:
- Anti-inflammatory Properties : RvD1 significantly reduces inflammation by inhibiting pro-inflammatory cytokines and chemokines. It modulates the activity of immune cells like neutrophils and macrophages, promoting their resolution from inflamed tissues .
- Neuroprotective Effects : Research indicates that RvD1 can suppress inflammation-induced hyperexcitability in neurons, suggesting potential applications in neurodegenerative diseases .
- Regulation of Lipid Metabolism : RvD1 influences lipid metabolism by promoting the conversion of DHA into other specialized pro-resolving mediators (SPMs), thereby enhancing the resolution of inflammation .
Table 1: Biological Activities of Resolvin D1
Case Study 1: Inflammation Resolution in Adipose Tissue
A study investigated the effects of RvD1 on inflamed adipose tissue. The results demonstrated that RvD1 not only reduced local inflammation but also improved metabolic parameters in obesity-related conditions. The study highlighted the potential of RvD1 as a therapeutic agent for metabolic disorders associated with chronic inflammation .
Case Study 2: Neuroprotective Role in CNS Disorders
Another research focused on the neuroprotective effects of RvD1 in models of neuroinflammation. It was found that RvD1 administration significantly reduced markers of neuroinflammation and improved behavioral outcomes in mouse models of Alzheimer’s disease. This suggests that RvD1 could be a promising candidate for treating neurodegenerative diseases characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and solvent compatibility for this compound in experimental settings?
The compound is supplied as an ethanol solution and should be stored at -80°C to maintain stability (≥1 year). Light sensitivity necessitates protection from UV exposure. For solvent substitution, evaporate ethanol under nitrogen and immediately reconstitute in compatible solvents like DMSO (10 mg/mL solubility) or dimethylformamide (15 mg/mL). Ensure inert atmospheres during solvent transitions to prevent oxidation .
Q. How can researchers verify the purity and structural integrity of this compound prior to biological assays?
Use UV/Vis spectroscopy (λmax = 302 nm) for initial purity assessment. Confirm stereochemistry and double-bond geometry via nuclear magnetic resonance (NMR), focusing on hydroxyl group configurations (7S, 8R, 17S) and Z/E isomerism in the polyunsaturated chain. High-resolution mass spectrometry (HRMS) validates molecular weight (376.5 g/mol) and isotopic labeling (d5 at positions 21,21',22,22,22) .
Q. What are the standard in vitro models for preliminary anti-inflammatory activity screening?
Use macrophage cell lines (e.g., RAW 264.7) treated with lipopolysaccharide (LPS) to induce inflammation. Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and nitric oxide production via Griess assay. Dose-response experiments (5–25 µM) align with reported bioactivity ranges .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or mechanistic studies of this compound?
Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways for hydroxylation and double-bond formation. Integrate molecular dynamics simulations to study interactions with PPARγ or Nrf2 receptors. Validate predictions experimentally using deuterium-labeled analogs to track metabolic stability .
Q. What experimental strategies resolve contradictions in reported bioactivity across different studies?
Conduct meta-analyses of dose-dependent effects, accounting for variations in cell types (primary vs. immortalized), solvent carriers, and assay endpoints. Use factorial design to isolate variables (e.g., oxygen tension, co-treatment with COX-2 inhibitors). Cross-validate findings using isotopic tracing (d5 labeling) to monitor metabolic fate in vivo .
Q. How can researchers investigate the compound’s role in peroxisome dynamics and lipid metabolism?
Apply fluorescence microscopy with peroxisome-targeted probes (e.g., GFP-PTS1) in fibroblasts or hepatic cells. Combine this with lipidomics to quantify very-long-chain fatty acid (VLCFA) accumulation, particularly in models of Zellweger syndrome or acyl-CoA oxidase deficiency. Correlate peroxisome elongation phenotypes with resolvin-mediated lipid signaling .
Q. What advanced analytical techniques characterize its metabolic stability and degradation products?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution to detect deuterated metabolites. For degradation studies, expose the compound to oxidative stress (H2O2) or enzymatic hydrolysis (lipoxygenase/COX-2) and profile products via high-resolution fragmentation patterns .
Q. Methodological Notes
- Safety Protocols : While the compound is not classified as hazardous, follow general lipid handling guidelines: use flame-resistant tools (P210/P233), avoid static discharge (P242), and wear PPE (gloves, goggles) during reconstitution .
- Data Reproducibility : Document solvent purity, temperature fluctuations during storage, and batch-to-batch variability in isotopic labeling. Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
Properties
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-CLQVKFETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.